ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Overview
Description
Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The presence of a bromine atom and an ester group (ethyl 2-methylpropanoate) suggests that it could be involved in various chemical reactions.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving pyrazole derivatives . For instance, 4-bromo-3-methyl-1-phenyl-2-pyrazolin-5-one reacted with ethyl 3-mercaptocrotonate in ethanol to afford a thieno[2,3-b]pyrazole .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a bromine atom at the 4-position, an ethyl 2-methylpropanoate group at the 3-position . Pyrazoles can exist in different tautomeric forms .Scientific Research Applications
Synthesis and Structural Analysis
Hydrogen-Bonded Supramolecular Structures : The research on substituted 4-pyrazolylbenzoates, including compounds related to ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate, demonstrates the importance of hydrogen bonding in forming supramolecular structures. These molecules exhibit hydrogen bonding leading to the formation of chains, sheets, and three-dimensional framework structures, showcasing the compound's role in the development of molecular architecture and potential applications in material science (Portilla et al., 2007).
Biological Activities and Applications
Inhibitory Compounds : A study on the synthesis and characterization of novel pyrazoline derivatives from a related compound showed significant inhibitory activity against human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme. These findings highlight the potential therapeutic applications of these compounds in treating conditions associated with enzyme dysfunction (Turkan et al., 2019).
Synthesis Methods and Chemical Properties
Regioselective Synthesis Under Ultrasound Irradiation : The efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates showcases innovative methods to synthesize related compounds. Utilizing ultrasound irradiation, this approach significantly reduces reaction times and improves yield, underlining advancements in synthetic chemistry techniques (Machado et al., 2011).
Future Directions
properties
IUPAC Name |
ethyl 3-(4-bromopyrazol-1-yl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-14-9(13)7(2)5-12-6-8(10)4-11-12/h4,6-7H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUUHVDXYKMKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.